molecular formula C11H13F2N B12942779 (S)-2-(3,4-Difluorobenzyl)pyrrolidine

(S)-2-(3,4-Difluorobenzyl)pyrrolidine

Cat. No.: B12942779
M. Wt: 197.22 g/mol
InChI Key: GAFPCOQUIBAOBL-VIFPVBQESA-N
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Description

(S)-2-(3,4-Difluorobenzyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,4-Difluorobenzyl)pyrrolidine typically involves the reaction of (S)-pyrrolidine with 3,4-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3,4-Difluorobenzyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-(3,4-Difluorobenzyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(3,4-Difluorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Difluorobenzyl)pyrrolidine
  • (3S)-1-(3,4-Difluorobenzyl)pyrrolidin-3-amine
  • 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine

Uniqueness

(S)-2-(3,4-Difluorobenzyl)pyrrolidine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its achiral or differently substituted counterparts. This uniqueness makes it valuable in applications requiring high selectivity and specificity.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

(2S)-2-[(3,4-difluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H13F2N/c12-10-4-3-8(7-11(10)13)6-9-2-1-5-14-9/h3-4,7,9,14H,1-2,5-6H2/t9-/m0/s1

InChI Key

GAFPCOQUIBAOBL-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)CC2=CC(=C(C=C2)F)F

Canonical SMILES

C1CC(NC1)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

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